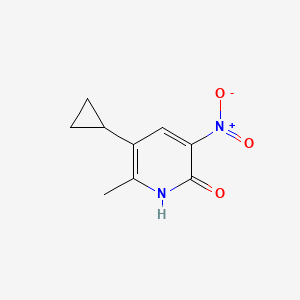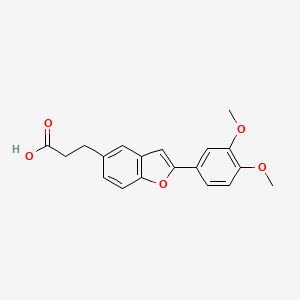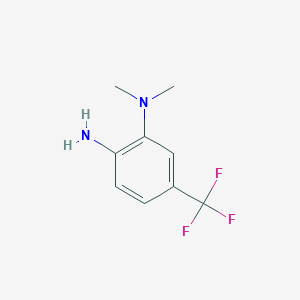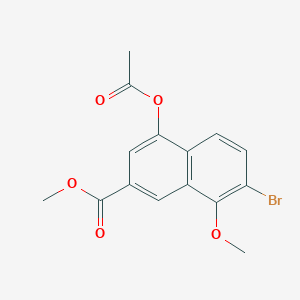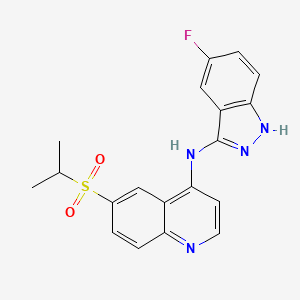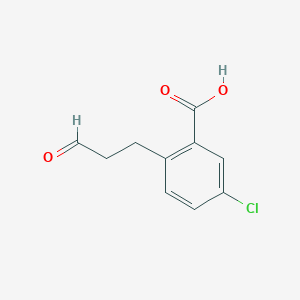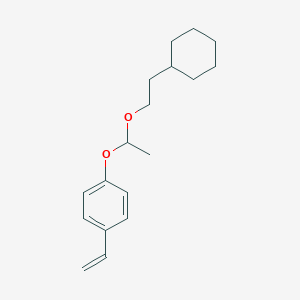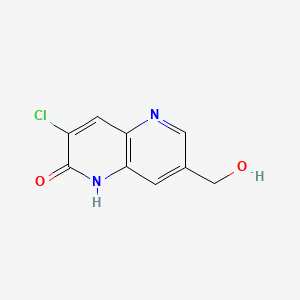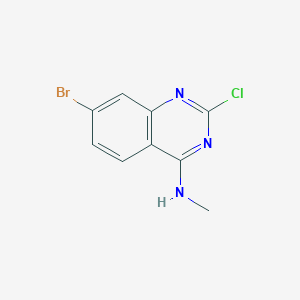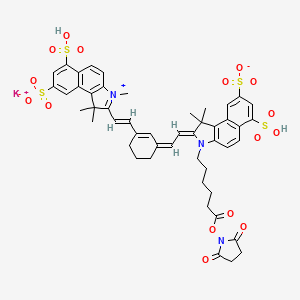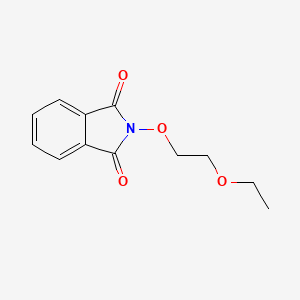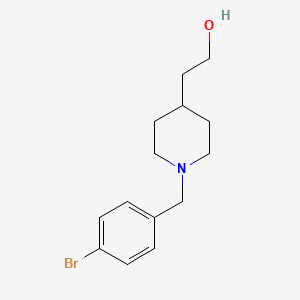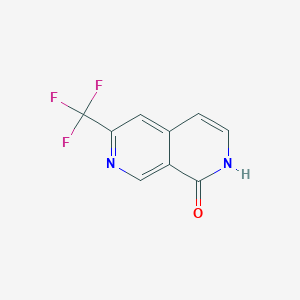
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable component in pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This process can be catalyzed by photoredox catalysts such as ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives under visible light irradiation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale photoredox catalysis, utilizing efficient and selective introduction of the trifluoromethyl group into the naphthyridine skeleton. The operational simplicity and room temperature conditions make this method suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: Its stability and selectivity make it a potential candidate for drug development and pharmaceutical research.
Industry: The compound’s properties are leveraged in the development of agrochemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s binding affinity and selectivity, allowing it to effectively interact with specific enzymes or receptors. The pathways involved may include single-electron-transfer processes facilitated by photoredox catalysis .
Vergleich Mit ähnlichen Verbindungen
- Trifluoromethane
- 1,1,1-Trifluoroethane
- Hexafluoroacetone
Comparison: 6-(Trifluoromethyl)-2,7-naphthyridin-1(2H)-one is unique due to its naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to simpler trifluoromethyl-containing compounds .
Eigenschaften
Molekularformel |
C9H5F3N2O |
|---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
6-(trifluoromethyl)-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-5-1-2-13-8(15)6(5)4-14-7/h1-4H,(H,13,15) |
InChI-Schlüssel |
UPKWKTKHERJATG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2=CN=C(C=C21)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


